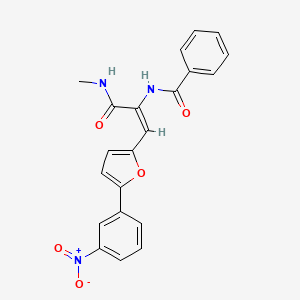![molecular formula C18H27ClN2O4S B11128236 N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide](/img/structure/B11128236.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a chloro-substituted benzene ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination and Ethoxylation: The benzene ring is chlorinated and ethoxylated using reagents like thionyl chloride and ethyl alcohol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its complex structure.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their normal function and leading to antibacterial effects.
Pathways Involved: It can interfere with metabolic pathways in microorganisms, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide
- N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C18H27ClN2O4S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C18H27ClN2O4S/c1-3-21(14-18(22)20-11-7-5-6-8-12-20)26(23,24)15-9-10-17(25-4-2)16(19)13-15/h9-10,13H,3-8,11-12,14H2,1-2H3 |
InChI Key |
HXBQNHOABHPQNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-[(thiophen-2-ylcarbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B11128173.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128183.png)
![1',3',5'-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1'H,2H-3,4'-bipyrazole](/img/structure/B11128201.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128206.png)
![N-(4-fluorophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128213.png)
![7-Chloro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128220.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128237.png)
![N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128241.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11128253.png)
![(5Z)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11128257.png)
![5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one](/img/structure/B11128268.png)
![2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11128271.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128273.png)
